molecular formula C19H17NO2 B13885652 (6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol

(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol

Cat. No.: B13885652
M. Wt: 291.3 g/mol
InChI Key: JTQJROSXVLDFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position and a phenylmethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 6-benzyloxypyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde derivatives, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling or metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (6-(Methoxy)pyridin-2-yl)(phenyl)methanol
  • (6-(Ethoxy)pyridin-2-yl)(phenyl)methanol
  • (6-(Benzyloxy)pyridin-2-yl)(methyl)methanol

Uniqueness

(6-(Benzyloxy)pyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

phenyl-(6-phenylmethoxypyridin-2-yl)methanol

InChI

InChI=1S/C19H17NO2/c21-19(16-10-5-2-6-11-16)17-12-7-13-18(20-17)22-14-15-8-3-1-4-9-15/h1-13,19,21H,14H2

InChI Key

JTQJROSXVLDFAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.